molecular formula C20H15ClO5 B2468157 Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 618390-09-3

Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No. B2468157
CAS RN: 618390-09-3
M. Wt: 370.79
InChI Key: ZSMCDNKVHKXYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate, also known as CPOA, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for various diseases. In

Scientific Research Applications

Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the study of enzymes that are involved in the regulation of various cellular processes. Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate may have potential therapeutic applications in the treatment of diseases such as Alzheimer's disease, which is characterized by a loss of cholinergic neurons.

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate involves the inhibition of certain enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's normal function and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, as mentioned above. Additionally, Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for diseases such as rheumatoid arthritis. Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the mechanisms of action of certain enzymes and for developing potential therapeutic agents. However, one limitation of using Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research involving Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate. One area of interest is in the development of Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate-based therapeutics for the treatment of diseases such as Alzheimer's disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanisms of action of Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate and to identify other potential applications for this compound.

Synthesis Methods

Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate can be synthesized through a multi-step process involving the condensation of 4-chlorophenacyl bromide with 7-hydroxy-4-chromone, followed by the reaction of the resulting intermediate with vinyl acetate in the presence of a base. The final product is obtained through purification and isolation steps.

properties

IUPAC Name

prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-15-7-8-16-18(10-15)26-11-17(20(16)23)13-3-5-14(21)6-4-13/h2-8,10-11H,1,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMCDNKVHKXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.